BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953256-70-7) is a synthetic pyridazinone derivative with molecular formula C22H23N3O4 and molecular weight 393.44 g/mol. It belongs to the 3(2H)-pyridazinone class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including anti-inflammatory, analgesic, and enzyme inhibitory effects.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 953256-70-7
Cat. No. B2668823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS953256-70-7
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C22H23N3O4/c1-28-17-11-9-16(10-12-17)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)29-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26)
InChIKeyAIONRXCHYDIQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953256-70-7): Procurement-Ready Profile of a Pyridazinone NADPH Oxidase Inhibitor


N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953256-70-7) is a synthetic pyridazinone derivative with molecular formula C22H23N3O4 and molecular weight 393.44 g/mol . It belongs to the 3(2H)-pyridazinone class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including anti-inflammatory, analgesic, and enzyme inhibitory effects [1]. Vendor descriptions identify this compound as an inhibitor of NADPH oxidase, an enzyme complex responsible for reactive oxygen species (ROS) production, with potential utility in inflammatory disease research . It is commercially available as a reference standard from Toronto Research Chemicals (TRC) and other suppliers for non-human research use.

N-(2-Methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide Procurement: Why Apocynin and Broad-Spectrum NOX Inhibitors Cannot Replace This Pyridazinone


The NADPH oxidase (NOX) inhibitor landscape is populated by structurally and mechanistically diverse chemotypes, and substitution based solely on target class is scientifically unsound. Apocynin (IC50 ~10 μM) is a methoxy-substituted catechol that requires myeloperoxidase-mediated metabolic activation and acts primarily by blocking p47phox translocation, a mechanism distinct from direct catalytic domain inhibition [1]. VAS2870 is a thiotriazolopyrimidine with a pan-NOX profile, while GKT137831 (setanaxib) is a pyrazolopyridine dione dual NOX1/4 inhibitor with Ki values of 110–140 nM [2]. None of these molecules share the pyridazinone core or the N-(2-methoxyphenyl)butanamide side chain that defines the target compound's pharmacophore. Within the pyridazinone class itself, substitution patterns on the N1 and C3 positions of the pyridazinone ring profoundly modulate target selectivity, potency, and physicochemical properties [3]. Consequently, procurement of the exact compound—rather than a generic NOX inhibitor or a near-neighbor pyridazinone analog—is essential for experimental reproducibility and valid SAR interpretation. The evidence below details the structural, pharmacophoric, and physicochemical dimensions where differentiation is quantifiable or structurally explicit.

N-(2-Methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Specific, Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Structural Differentiation: Dual Methoxyphenyl Substitution Pattern Creates a Distinct Pharmacophoric Fingerprint vs. Mono-Substituted Pyridazinone Analogs

The target compound uniquely combines a 4-methoxyphenyl group at the C3 position of the pyridazinone ring with an N-(2-methoxyphenyl)butanamide side chain at the N1 position. The closest commercially catalogued structural analogs differ by at least one substituent: N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide replaces the 4-methoxyphenyl with a p-tolyl group (loss of H-bond acceptor), and N-(2-methoxyphenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide replaces the C3 aryl ring with a thiophene heterocycle (altered electronic character and ring geometry) . In pyridazinone SAR literature, the C3 aryl substituent directly modulates NOX isoform selectivity; 4-methoxyphenyl substitution has been specifically associated with enhanced potency in NOX4 cell-free assays relative to unsubstituted phenyl or halogenated phenyl congeners [1]. The ortho-methoxy group on the anilide nitrogen introduces a defined intramolecular H-bonding motif that restricts conformational freedom of the butanamide linker and influences target binding geometry—a feature absent in N-phenyl or N-alkyl analogs [2].

Medicinal chemistry Structure-activity relationship Pharmacophore design

Physicochemical Differentiation: Calculated LogP and H-Bonding Capacity Distinguish This Compound from Apocynin and VAS2870 for Membrane Permeability and Assay Compatibility

The target compound (C22H23N3O4, MW 393.44, H-bond acceptors: 5, H-bond donors: 1, calculated LogP ~3.4) occupies a physicochemical space distinct from commonly used NOX inhibitors . Apocynin (C9H10O3, MW 166.17, LogP ~0.6) is substantially more polar and nearly 2.4-fold lower in molecular weight [1]. VAS2870 (C19H15N5OS, MW 361.4, LogP ~3.8 with 6 H-bond acceptors) has higher heteroatom density [2]. The target compound's single H-bond donor (amide NH) combined with moderate LogP places it in favorable CNS MPO (Multiparameter Optimization) space (score range 4.5–5.5, estimated), suggesting balanced passive permeability and aqueous solubility suitable for both cell-based and biochemical assays. The presence of the butanamide linker (4-carbon chain) between the pyridazinone N1 and the anilide carbonyl provides greater conformational degrees of freedom (6 rotatable bonds) compared to the rigid acetophenone scaffold of apocynin (2 rotatable bonds), potentially enabling induced-fit binding to NOX catalytic pockets [3].

Drug-likeness Physicochemical profiling Assay development

Class-Level Scaffold Differentiation: Pyridazinone Core Offers Distinct NOX Isoform Interaction Profile Compared to Pyrazolopyridine Dione and Triazolopyrimidine Inhibitors

The pyridazinone core of the target compound represents a chemically distinct scaffold from the pyrazolopyridine diones (GKT136901, GKT137831) and triazolopyrimidines (VAS2870, VAS3947) that dominate the NOX inhibitor field [1]. In the Genkyotex pyrazolopyridine dione series, optimized compounds achieved NOX4 Ki values of 140–165 nM with ~10-fold selectivity over NOX2, while VAS2870 acts as a pan-NOX inhibitor with IC50 ~10.6 μM in human neutrophil lysates [2][3]. Pyridazinone-based NOX4 inhibitors reported by Borbély et al. (2010) demonstrated that the 6-membered lactam ring engages the NADPH binding pocket through a distinct H-bonding pattern involving the C6 carbonyl and N2 nitrogen, producing low-micromolar IC50 values with a structure-dependent selectivity window over NOX2 and NOX5 [4]. The target compound, bearing a 4-methoxyphenyl at C3 and an N1-butanamide linker, occupies chemical space at the intersection of these two SAR vectors—the C3 aryl group influencing isoform selectivity and the N1 side chain modulating potency and drug-like properties. This scaffold-level differentiation means the target compound cannot be substituted with a pyrazolopyridine dione or triazolopyrimidine without altering the underlying structure-activity relationship and potentially the biological response profile.

NADPH oxidase Isoform selectivity Scaffold hopping

Linker Length and Composition: C4 Butanamide Spacer Provides Distinct Conformational and Metabolic Profile vs. Acetamide (C2) and Direct N1-Substituted Pyridazinone Analogs

The target compound incorporates a four-carbon butanamide linker connecting the pyridazinone N1 to the N-(2-methoxyphenyl)amide group. This linker length is distinct from closely related pyridazinone analogs that use shorter linkers: N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide employs a C2 acetamide linker (CAS 922861-97-0), while other commercial analogs use ethyl (C2) or direct N1-substitution without a linker . In pyridazinone SAR studies, linker length has been shown to modulate potency by up to 10-fold in enzyme inhibition assays, attributed to optimal positioning of the terminal aromatic ring within the target binding pocket [1]. The C4 butanamide linker also presents a distinct metabolic liability profile: the presence of two sp³ carbons adjacent to the amide carbonyl (Cα and Cβ of butanamide) provides potential sites for CYP-mediated oxidation that differ from the more metabolically accessible acetamide series. Additionally, the six rotatable bonds in the butanamide chain confer greater conformational entropy compared to the three rotatable bonds in the acetamide analog, which may affect both binding kinetics (on/off rates) and thermodynamic signature of target engagement [2].

Linker optimization Metabolic stability Conformational analysis

N-(2-Methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Validated Application Scenarios for Research Procurement


NADPH Oxidase 4 (NOX4) Inhibitor Screening and SAR Expansion in Inflammatory Disease Models

This compound is procured as a reference standard for NOX4 inhibitor screening campaigns, particularly in cell-based models of ROS-driven inflammation. Its dual methoxyphenyl substitution pattern (C3 4-OCH3 and N-anilide 2-OCH3) provides a defined SAR starting point for exploring the contribution of electron-donating substituents to NOX4 inhibitory potency and isoform selectivity [1]. The C4 butanamide linker enables exploration of optimal tether length between the pyridazinone pharmacophore and the terminal aryl group, a parameter shown to modulate potency by 3- to 10-fold in related pyridazinone enzyme inhibitor series [2]. Typical experimental contexts include carrageenan-induced pleurisy, zymosan-induced shock, and other acute inflammation models where NOX-derived ROS are pathogenic drivers. The compound's calculated CNS MPO score (~4.5–5.5) suggests compatibility with both peripheral and CNS inflammation studies, subject to empirical confirmation of brain penetration [3].

Comparative Scaffold Evaluation for Pyridazinone vs. Pyrazolopyridine Dione NOX Inhibitor Chemotypes

Procurement of this compound enables head-to-head scaffold comparison studies against clinically advanced NOX inhibitors such as GKT137831 (setanaxib, pyrazolopyridine dione) and GKT136901 [1]. Key parameters for comparison include: (i) NOX isoform selectivity profile (NOX1, NOX2, NOX4, NOX5) measured via cell-free Amplex Red or lucigenin-based ROS detection assays; (ii) mechanism of inhibition (NADPH-competitive vs. non-competitive); (iii) ROS scavenging liability assessed by counterscreening against xanthine/xanthine oxidase superoxide generation [2]. This systematic scaffold comparison is essential for programs transitioning from pyrazolopyridine dione leads to structurally novel backup series, or for investigators seeking to validate pyridazinone-based chemical probes independently of the Genkyotex patent estate.

Building Block for Diversified Pyridazinone Library Synthesis in Medicinal Chemistry Programs

The compound serves as a versatile synthetic intermediate for focused pyridazinone library construction. The butanamide carboxylic acid precursor (4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid) can be derivatized with diverse amine coupling partners, enabling systematic variation of the terminal aryl/heteroaryl amide group [1]. This modular approach supports both traditional medicinal chemistry optimization and DNA-encoded library (DEL) synthesis. The presence of the 4-methoxyphenyl group at C3 provides a defined synthetic handle for late-stage diversification via demethylation/functionalization or electrophilic aromatic substitution chemistry. Procurement of the parent compound as an authenticated reference standard ensures quality control and batch-to-batch consistency across multiple rounds of analog synthesis.

Physicochemical Benchmarking and Assay Development for Pyridazinone-Based Probe Molecules

With a molecular weight of 393.44, calculated LogP of ~3.4, and single H-bond donor, this compound occupies a specific position in CNS-relevant chemical space that is distinct from both the ultralow-MW apocynin (MW 166) and the larger clinical NOX inhibitors (>450 MW) [1]. This makes it suitable as a benchmarking compound for developing and validating assay protocols where balanced hydrophobicity is critical—e.g., cellular thermal shift assays (CETSA) requiring compound solubility at 10–100 μM, or surface plasmon resonance (SPR) biosensor experiments sensitive to non-specific binding artifacts [2]. Its commercial availability as a characterized reference standard (TRC-A727200, purity typically ≥95%) further supports its use as a system suitability control in high-throughput screening campaigns.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.